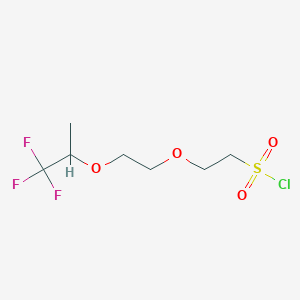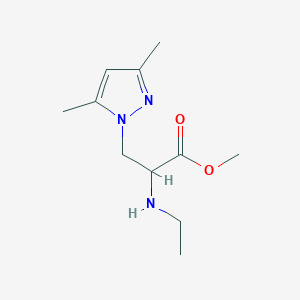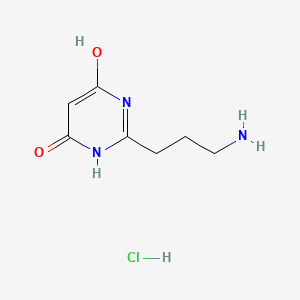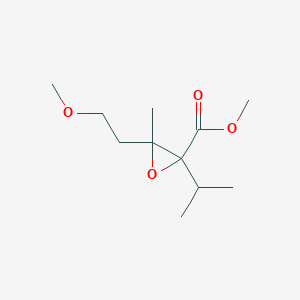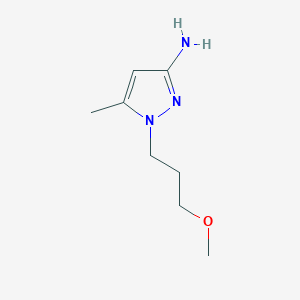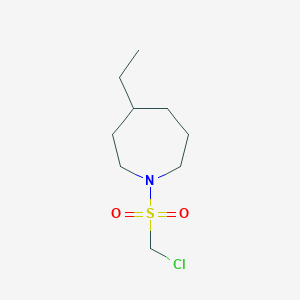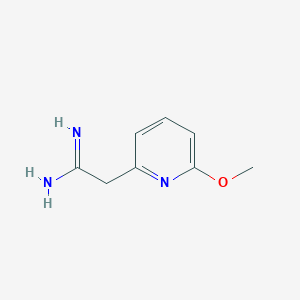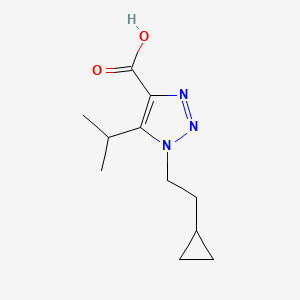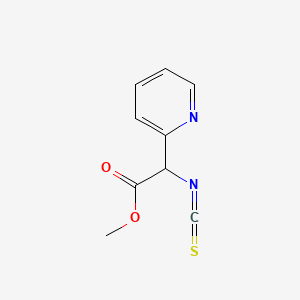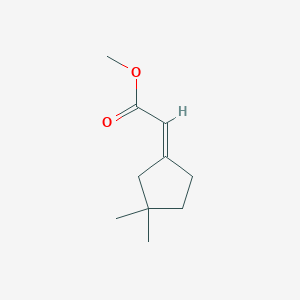
Methyl 2-(3,3-dimethylcyclopentylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,3-dimethylcyclopentylidene)acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopentane, featuring a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,3-dimethylcyclopentylidene)acetate typically involves the reaction of 3,3-dimethylcyclopentanone with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds via an aldol condensation mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,3-dimethylcyclopentylidene)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(3,3-dimethylcyclopentylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(3,3-dimethylcyclopentylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical pathways. The cyclopentylidene moiety may interact with specific enzymes or receptors, influencing biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3,3-dimethylcyclopentylidene)acetate: Unique due to its specific cyclopentylidene structure.
Methyl 2-(3,3-dimethylcyclohexylidene)acetate: Similar but with a cyclohexane ring.
Methyl 2-(3,3-dimethylcyclobutylidene)acetate: Similar but with a cyclobutane ring.
Uniqueness
This compound is unique due to its specific ring size and the presence of the dimethyl groups, which influence its reactivity and interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(3,3-dimethylcyclopentylidene)acetate |
InChI |
InChI=1S/C10H16O2/c1-10(2)5-4-8(7-10)6-9(11)12-3/h6H,4-5,7H2,1-3H3/b8-6- |
Clave InChI |
BGALBLAVAVUBGM-VURMDHGXSA-N |
SMILES isomérico |
CC1(CC/C(=C/C(=O)OC)/C1)C |
SMILES canónico |
CC1(CCC(=CC(=O)OC)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


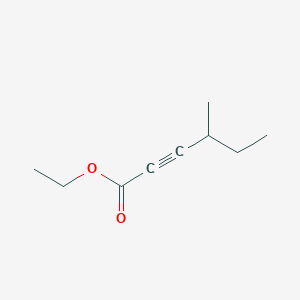
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
